3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one
Description
Dihydrochalcone Backbone
The propan-1-one bridge (C=O–CH2–CH2–) lacks the α,β-unsaturation typical of chalcones, rendering it a dihydrochalcone derivative. This saturation reduces planarity, influencing intramolecular hydrogen bonding and conformational stability. The ketone at position 1 of the propanone chain serves as a hydrogen-bond acceptor, potentially stabilizing interactions with adjacent hydroxyl groups.
Aromatic Systems
- Ring A : The 4-hydroxyphenyl group is functionalized with a glycosidic substituent. This substitution directs electronic effects, altering the ring’s electron density and influencing nucleophilic/electrophilic reactivity.
- Ring B : The 2,4,6-trihydroxyphenyl group forms a phloroglucinol-like structure, enabling resonance stabilization and radical scavenging activity via its three para-directed hydroxyl groups.
Table 1: Key structural features of aromatic rings
| Ring | Position | Substituent | Electronic Effect |
|---|---|---|---|
| A | 4 | Glycoside | Electron-withdrawing (via oxyanion) |
| B | 2,4,6 | –OH | Electron-donating (resonance) |
Properties
Molecular Formula |
C29H32O10 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C29H32O10/c1-16-4-2-3-5-18(16)14-29(37)27(36)26(35)24(15-30)39-28(29)38-20-9-6-17(7-10-20)8-11-21(32)25-22(33)12-19(31)13-23(25)34/h2-7,9-10,12-13,24,26-28,30-31,33-37H,8,11,14-15H2,1H3/t24-,26-,27+,28?,29-/m1/s1 |
InChI Key |
MPCXGMVZSMMOLW-YUJXVXAFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@]2([C@H]([C@@H]([C@H](OC2OC3=CC=C(C=C3)CCC(=O)C4=C(C=C(C=C4O)O)O)CO)O)O)O |
Canonical SMILES |
CC1=CC=CC=C1CC2(C(C(C(OC2OC3=CC=C(C=C3)CCC(=O)C4=C(C=C(C=C4O)O)O)CO)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound 3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one is a complex polyphenolic structure with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 458.4 g/mol. The structure features multiple hydroxyl groups which are known to contribute to the biological activity of polyphenols.
IUPAC Name
The IUPAC name is:
(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate .
Antioxidant Properties
Polyphenolic compounds are renowned for their antioxidant capabilities. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that similar compounds can significantly lower oxidative markers in vitro and in vivo.
Antiviral Activity
Research indicates that certain polyphenols exhibit antiviral properties. For instance, compounds structurally similar to the one have demonstrated efficacy against various viruses by interfering with viral replication processes. In particular:
- Dengue Virus : Polyphenolic compounds have been shown to inhibit dengue virus replication through mechanisms such as blocking viral entry and disrupting viral protein synthesis .
- Herpes Simplex Virus (HSV) : Similar compounds have been reported to exhibit inhibitory effects on HSV replication .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Polyphenols can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antiviral Mechanism
A study investigating the antiviral effects of polyphenolic compounds against the Dengue virus found that certain derivatives inhibited viral attachment and entry into host cells. The binding affinity of these compounds was evaluated using molecular docking studies, which indicated strong interactions with viral envelope proteins .
Case Study 2: Antioxidant Activity Assessment
In a comparative study assessing the antioxidant activities of various polyphenolic compounds, the compound showed significant radical scavenging activity in DPPH assays. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Test Compound | 12.5 |
| Ascorbic Acid | 35.0 |
| Quercetin | 20.0 |
Case Study 3: In Vivo Anti-inflammatory Effects
In vivo studies demonstrated that administration of polyphenolic extracts containing similar structures resulted in reduced paw edema in rat models induced by carrageenan. This suggests a potential therapeutic role in managing inflammatory conditions.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities with analogous compounds:
Key Observations :
- Core Structure: Unlike flavonoids (e.g., Liquiritin, Astragalin), the target compound lacks a chromenone ring, instead featuring a propan-1-one group. This may reduce UV absorption but enhance ketone-mediated reactivity .
- Glycosylation : The glucose-like oxane moiety is conserved across analogs, suggesting shared metabolic stability or receptor-targeting capabilities .
Key Observations :
- The target compound’s trihydroxyphenyl-propanone moiety may confer antioxidant activity akin to flavonoids, but its 2-methylbenzyl group could enhance biofilm penetration for antibacterial applications .
- Unlike Liquiritin and Astragalin, the compound lacks a chromenone core, which is critical for estrogenic activity in flavonoids .
Physicochemical Properties
| Property | Target Compound | Liquiritin | 14c (Benzoic Acid) |
|---|---|---|---|
| Molecular Weight | ~650 (estimated) | 418.39 | 408.36 |
| LogP (Predicted) | 1.2–1.5 | -0.5 | 0.8 |
| Hydrogen Bond Donors | 8 | 7 | 6 |
| Hydrogen Bond Acceptors | 12 | 9 | 9 |
Key Observations :
- Multiple hydroxyl groups may limit blood-brain barrier penetration but enhance water solubility for topical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
